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Abstract
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the pivotal synthetic building block, 1-Boc-4-ethylaminopiperidine (tert-butyl 4-

(ethylamino)piperidine-1-carboxylate), CAS Number 264905-39-7.[1][2][3] As a Senior

Application Scientist, this document is structured to deliver not just raw data, but a foundational

understanding of the principles behind the data acquisition and interpretation, ensuring

scientific integrity and empowering researchers in their synthetic endeavors. This guide delves

into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,

offering insights into the molecular structure and functional groups of this compound.

Experimental protocols, data interpretation, and a thorough reference list are included to

support and validate the findings.

Introduction: The Significance of 1-Boc-4-
ethylaminopiperidine in Synthesis
1-Boc-4-ethylaminopiperidine is a key intermediate in medicinal chemistry and drug

development. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals,

and the strategic placement of an ethylamino group at the 4-position, coupled with the versatile

Boc-protecting group on the ring nitrogen, makes it a valuable precursor for the synthesis of
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complex target molecules. The Boc (tert-butoxycarbonyl) group provides a stable yet readily

cleavable protecting group, allowing for selective reactions at the secondary amine.

Accurate and comprehensive characterization of this intermediate is paramount to ensure the

identity, purity, and integrity of subsequent synthetic steps. This guide serves as an

authoritative resource for the spectroscopic data of 1-Boc-4-ethylaminopiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Molecular Framework
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 1-
Boc-4-ethylaminopiperidine.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and

their neighboring environments.

Key Interpretive Features:

Boc Group: A characteristic sharp singlet is observed for the nine equivalent protons of the

tert-butyl group, typically appearing in the upfield region around 1.45 ppm.

Piperidine Ring Protons: The protons on the piperidine ring exhibit complex splitting patterns

due to axial and equatorial relationships and coupling with adjacent protons. The protons on

carbons adjacent to the nitrogen (positions 2 and 6) are deshielded and appear further

downfield.

Ethyl Group Protons: The ethyl group attached to the secondary amine will show a quartet

for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-

spin coupling.

N-H Proton: The proton on the secondary amine often appears as a broad singlet, and its

chemical shift can be variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Boc-4-ethylaminopiperidine
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Assignment
Predicted Chemical Shift
(ppm)

Multiplicity

-C(CH₃)₃ ~1.45 Singlet

-NH-CH₂-CH₃ ~1.10 Triplet

Piperidine H-2, H-6 (axial) ~2.70 - 2.90 Multiplet

Piperidine H-2, H-6 (equatorial) ~4.00 - 4.20 Multiplet

Piperidine H-3, H-5 (axial) ~1.20 - 1.40 Multiplet

Piperidine H-3, H-5 (equatorial) ~1.80 - 2.00 Multiplet

Piperidine H-4 ~2.60 - 2.80 Multiplet

-NH-CH₂-CH₃ ~2.60 - 2.80 Quartet

-NH- Variable Broad Singlet

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms

in the molecule.

Key Interpretive Features:

Boc Group: Two distinct signals are observed for the Boc group: one for the quaternary

carbon around 80 ppm and another for the three equivalent methyl carbons around 28 ppm.

The carbonyl carbon of the Boc group will appear further downfield.

Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the aliphatic

region, with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded.

Ethyl Group Carbons: The two carbons of the ethyl group will have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Boc-4-ethylaminopiperidine
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Assignment Predicted Chemical Shift (ppm)

-C(CH₃)₃ ~28.5

-C(CH₃)₃ ~79.5

-NH-CH₂-CH₃ ~15.0

Piperidine C-2, C-6 ~44.0

Piperidine C-3, C-5 ~32.0

Piperidine C-4 ~50.0

-NH-CH₂-CH₃ ~42.0

C=O (Boc) ~155.0

Experimental Protocol for NMR Analysis
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Sample Preparation

Data Acquisition

Data Processing and Analysis

Dissolve ~10-20 mg of 1-Boc-4-ethylaminopiperidine in ~0.7 mL of deuterated solvent (e.g., CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer.

Acquire ¹H and ¹³C NMR spectra at an appropriate field strength (e.g., 400 MHz).

Optimize acquisition parameters (e.g., number of scans, relaxation delay).

Apply Fourier transform, phase correction, and baseline correction to the raw data.

Calibrate the chemical shift scale using the TMS signal.

Integrate the signals in the ¹H NMR spectrum.

Assign peaks based on chemical shifts, multiplicities, and coupling constants.
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Instrument Setup

Sample Analysis

Post-Analysis

Ensure the ATR crystal is clean.

Collect a background spectrum of the empty ATR stage.

Place a small drop of neat 1-Boc-4-ethylaminopiperidine onto the ATR crystal.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Clean the ATR crystal with an appropriate solvent (e.g., isopropanol).

Analyze the spectrum to identify characteristic absorption bands.

Click to download full resolution via product page

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing

for the determination of the molecular weight and the elucidation of the structure through
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fragmentation patterns. For 1-Boc-4-ethylaminopiperidine, with a molecular formula of

C₁₂H₂₄N₂O₂, the expected molecular weight is 228.33 g/mol . [1] Key Interpretive Features:

Molecular Ion Peak ([M+H]⁺): In electrospray ionization (ESI) mass spectrometry, the

protonated molecule [M+H]⁺ is expected at m/z 229.

Loss of Boc Group: A common fragmentation pathway is the loss of the Boc group (100 Da)

or isobutylene (56 Da) from the molecular ion.

Alpha-Cleavage: Cleavage of the bonds alpha to the nitrogen atoms in the piperidine ring is

a characteristic fragmentation pattern for piperidine derivatives.

Table 4: Expected Key Fragments in the ESI-MS of 1-Boc-4-ethylaminopiperidine

m/z Possible Fragment

229 [M+H]⁺

173 [M+H - C₄H₈]⁺

129 [M+H - Boc]⁺

Experimental Protocol for ESI-MS Analysis
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Sample Preparation

Data Acquisition

Data Analysis

Prepare a dilute solution of 1-Boc-4-ethylaminopiperidine in a suitable solvent (e.g., methanol or acetonitrile).

Infuse the sample solution into the ESI source of the mass spectrometer.

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Identify the [M+H]⁺ peak to confirm the molecular weight.

Analyze the fragmentation pattern to gain structural information.

Click to download full resolution via product page

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive and reliable reference

for the characterization of 1-Boc-4-ethylaminopiperidine. The detailed analysis of NMR, IR,

and MS spectra, along with the provided experimental protocols, offers researchers and drug

development professionals the necessary tools to confidently identify and assess the purity of

this important synthetic intermediate. Adherence to these analytical principles ensures the

quality and reproducibility of synthetic processes, ultimately contributing to the successful

development of novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1341972#spectroscopic-data-of-1-boc-
4-ethylaminopiperidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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